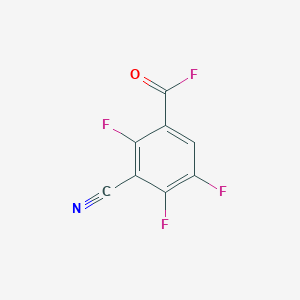

3-Cyano-2,4,5-trifluoro-benzoyl fluoride

Description

Contextualization of Organofluorine Chemistry in Modern Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical synthesis. The unique properties of the fluorine atom—the most electronegative element and relatively small in size—impart significant changes to the physicochemical characteristics of organic molecules. chinesechemsoc.org The incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity, properties highly sought after in drug discovery and materials science. chinesechemsoc.org Consequently, an estimated 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

The C-F bond is one of the strongest single covalent bonds, which contributes to the metabolic stability of fluorinated compounds. chinesechemsoc.org This stability means that they are not easily broken down by metabolic processes in the body, allowing them to remain active for longer. wikipedia.org The development of novel and safer fluorination and fluoroalkylation methods has grown rapidly, moving from hazardous traditional reagents to more stable, modern alternatives. chinesechemsoc.orgspringernature.com This has enabled chemists to synthesize a vast array of organofluorine compounds that were previously inaccessible. chinesechemsoc.org

Significance of Benzoyl Fluoride (B91410) Derivatives as Acylating Agents

Benzoyl fluoride and its derivatives are important reagents in organic synthesis, primarily serving as acylating agents. nih.govnih.gov Acyl fluorides, in general, are reactive intermediates used in reactions like the Friedel-Crafts acylation. nih.gov First synthesized in the mid-19th century, benzoyl fluoride is the acyl fluoride of benzoic acid. wikipedia.orgnih.gov

Compared to their more common acyl chloride counterparts, acyl fluorides exhibit distinct reactivity profiles. Their stability and selective reactivity make them valuable in complex synthetic sequences. Recent research has highlighted innovative uses for benzoyl fluorides. For instance, palladium-catalyzed acyl-exchange reactions have been developed where a simple, commercially available benzoyl fluoride can act as a fluoride source to generate more complex and valuable acyl fluorides. elsevierpure.comeurekalert.orgacs.org This method proceeds through a reversible cleavage and formation of the acyl C-F bond at the palladium center, representing a significant advance in using acyl fluorides as fluorination reagents. eurekalert.orgacs.org

Rationalization of Cyano and Trifluoro Substitution Patterns in Chemical Building Blocks

Trifluoro Substitution: The presence of three fluorine atoms on the benzoyl ring dramatically influences the electronic properties of the molecule. The high electronegativity of fluorine atoms acts to withdraw electron density from the aromatic ring, which can significantly alter the reactivity of the other functional groups. This polyfluorination can enhance the molecule's stability and modify its interaction with biological targets. chinesechemsoc.org Trifluoromethylated arenes, for example, are important structural motifs in many drug molecules. chinesechemsoc.org

Cyano Group (–CN): The cyano group is a versatile functional group in organic synthesis. It is strongly electron-withdrawing and can participate in a wide variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. mdpi.com In the context of building blocks, the cyano group often serves as a synthetic handle for further molecular elaboration. nih.gov

The combination of a cyano group with a trifluorinated phenyl ring creates a highly functionalized and reactive building block. The electron-withdrawing nature of both the fluorine atoms and the cyano group activates the molecule for certain types of reactions, making it a valuable precursor for synthesizing complex, highly substituted aromatic compounds, such as those found in pharmaceuticals and agrochemicals. wikipedia.orgacs.org

Overview of the Research Landscape for 3-Cyano-2,4,5-trifluoro-benzoyl fluoride

Research on this compound is primarily documented in patent literature, where it is described as a key intermediate in the synthesis of other valuable chemical compounds. google.comgoogle.com

A patented process outlines the synthesis of this compound starting from 5-fluoro-1,3-xylene. google.com The multi-step synthesis involves chlorination, hydrolysis, and reaction of an aldehyde group to form a nitrile, followed by a final fluorine/chlorine exchange step. google.com

The primary documented application of this compound is as a precursor for the production of 3-cyano-2,4,5-trifluoro-benzoyl chloride. google.comgoogle.com This transformation can be achieved by reacting the benzoyl fluoride with a chlorinating agent like silicon tetrachloride in the presence of a Lewis acid catalyst such as aluminum chloride. google.com The resulting benzoyl chloride is then used in the synthesis of quinolonecarboxylic acids, a class of compounds known for their antibacterial activity. google.com

The available research indicates that this compound is not an end-product itself but rather a crucial, specialized intermediate. Its value lies in its unique combination of functional groups, which are strategically assembled for the efficient construction of more complex and commercially important molecules.

Interactive Data Table: Properties of Related Benzoyl Halides

This table compares the computed properties of 2,4,5-Trifluorobenzoyl chloride, a close derivative of the title compound, to provide context on its physicochemical characteristics.

| Property | Value | Source |

| Compound | 2,4,5-Trifluorobenzoyl chloride | |

| Molecular Formula | C₇H₂ClF₃O | PubChem nih.gov |

| Molecular Weight | 194.54 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 193.9746269 Da | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2,4,5-trifluorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF4NO/c9-5-1-3(8(12)14)6(10)4(2-13)7(5)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHXHDXZVQIKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C#N)F)C(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572173 | |

| Record name | 3-Cyano-2,4,5-trifluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214774-56-8 | |

| Record name | 3-Cyano-2,4,5-trifluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 2,4,5 Trifluoro Benzoyl Fluoride

Historical Development of Synthetic Pathways

The synthesis of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride (B91410) and its immediate precursor, 3-cyano-2,4,5-trifluoro-benzoyl chloride, has evolved from earlier, more problematic methods. An older route to a related chlorinated precursor, 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride, started from 2,4-dichloro-5-fluoro-3-cyanobenzoic acid. google.comgoogle.com This pathway was notably disadvantaged by its reliance on the Sandmeyer reaction. google.comresearchgate.net This specific reaction step was characterized by poor and difficult-to-reproduce yields and required the use of a molar amount of copper cyanide plus a threefold excess of sodium cyanide, which presents considerable hazards when implemented on an industrial scale. google.com

To circumvent these issues, a more recent and improved multi-stage process was developed. google.comgoogle.com This newer pathway begins with the more readily available starting material, 5-fluoro-1,3-xylene, and proceeds through a series of novel halogenated benzene (B151609) derivatives as intermediates. google.comgoogle.comgoogle.com This method avoids the industrially challenging Sandmeyer reaction, offering a more reliable and accessible route to the target compound and its chlorinated precursor. google.comgoogle.com

Multi-Step Synthetic Sequences from Precursors

The contemporary and preferred synthesis of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride is a structured, multi-step sequence that begins with a substituted xylene derivative and proceeds through several novel intermediate compounds. google.comgoogle.com

Starting Materials and Their Chemical Transformations (e.g., 5-fluoro-1,3-xylene derivatives)

The primary starting material for this synthetic pathway is 5-fluoro-1,3-xylene. google.comgoogle.comgoogle.com The initial chemical transformation involves the bichlorination of the aromatic ring. google.com This reaction is carried out using chlorine gas under ionic conditions and in the presence of a suitable catalyst to yield 2,4-dichloro-5-fluoro-1,3-dimethylbenzene. google.comgoogle.com This initial step sets the stage for subsequent modifications to the methyl side chains.

Intermediate Compounds in the Synthetic Route

The synthetic route from 5-fluoro-1,3-xylene to the final product involves several key intermediates, many of which are novel compounds. google.comgoogle.com The process is characterized by a series of chlorination, hydrolysis, and conversion reactions that systematically build the desired functionality on the benzene ring. google.comgoogle.com The sequence involves the transformation of the methyl groups, formation of a carboxylic acid, conversion of an aldehyde to a nitrile, and finally, a halogen exchange. google.com

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 2,4-dichloro-5-fluoro-1,3-dimethylbenzene | C₈H₇Cl₂F | Product of initial ring chlorination |

| 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene | C₉H₃Cl₇F | Product of side-chain chlorination |

| 2,4-dichloro-5-fluoro-3-formyl-benzoic acid | C₈H₃Cl₂FO₃ | Product of hydrolysis |

| 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid | C₈H₄Cl₂FNO₃ | Intermediate for nitrile formation |

| 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride | C₈HCl₃FNO | Direct precursor to the final product |

The first key intermediate, 2,4-dichloro-5-fluoro-1,3-dimethylbenzene, is synthesized directly from commercially available 5-fluoro-1,3-xylene. google.com The process involves a ring chlorination using chlorine gas. google.com This electrophilic aromatic substitution is conducted under ionic conditions, facilitated by a catalyst, to ensure the addition of two chlorine atoms to the benzene ring at positions 2 and 4. google.comgoogle.comgoogle.com The resulting compound, 2,4-dichloro-5-fluoro-1,3-dimethylbenzene, is itself a novel intermediate created for this specific pathway. google.com

Following the ring chlorination, the next step involves the chlorination of the two methyl side chains of 2,4-dichloro-5-fluoro-1,3-dimethylbenzene. google.com This transformation is carried out under free-radical conditions, which selectively target the benzylic hydrogens of the methyl groups. google.comgoogle.comgoogle.com The exhaustive chlorination of these side chains leads to the formation of 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene. google.comgoogle.com This step is crucial as it converts the methyl groups into precursors for the formyl and carboxyl functionalities needed later in the synthesis. google.com

The third major intermediate, 2,4-dichloro-5-fluoro-3-formyl-benzoic acid, is produced through the hydrolysis of 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene. google.comgoogle.com The trichloromethyl group is hydrolyzed to a carboxylic acid, and the dichloromethyl group is hydrolyzed to an aldehyde (formyl group). google.com The patent literature indicates that this hydrolysis may proceed via 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid, which can be isolated if necessary. google.comgoogle.com The final product of this hydrolysis step is the key intermediate 2,4-dichloro-5-fluoro-3-formyl-benzoic acid, which possesses both the aldehyde group needed for conversion to the nitrile and the carboxylic acid group. google.comgoogle.combldpharm.com

Derivatization to 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid

The synthesis of this compound involves a sequence of reactions starting from more readily available precursors. A key intermediate in one of the patented routes is 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid. google.comgoogle.com This compound is formed from its precursor, 2,4-dichloro-5-fluoro-3-formyl-benzoic acid. google.comgoogle.com

The process involves the reaction of the aldehyde group of 2,4-dichloro-5-fluoro-3-formyl-benzoic acid with hydroxylamine (B1172632). google.com In a typical procedure, hydroxylamine hydrochloride is dissolved in formic acid, and the formyl-benzoic acid derivative is then introduced to this solution to yield the N-hydroxyiminomethyl (oxime) derivative. google.com

Conversion to 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride

The subsequent step is the conversion of 2,4-dichloro-5-fluoro-3-N-hydroxyiminomethyl-benzoic acid into 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride. google.comgoogle.com This transformation is a significant step as it involves both the dehydration of the oxime to a nitrile (cyano group) and the conversion of the carboxylic acid group into a benzoyl chloride. google.comgoogle.com

This dual transformation is achieved by treating the N-hydroxyiminomethyl-benzoic acid with an acid chloride. google.comgoogle.com The use of a chlorinating agent facilitates both the elimination of water from the oxime and the conversion of the carboxylic acid to the acid chloride, yielding the desired 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride intermediate. google.com This intermediate is a direct precursor for the final fluorination step.

Final Fluorination Step via Halogen Exchange Reactions

The culminating step in the synthesis is the conversion of 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride to the final product, this compound. This is accomplished through a halogen exchange (Halex) reaction, where the chlorine atoms on the aromatic ring and in the benzoyl chloride functional group are replaced by fluorine atoms. google.comgoogle.com

Nucleophilic Fluorination Agents (e.g., Potassium Fluoride)

Potassium fluoride (KF) is a commonly employed nucleophilic fluorinating agent for this transformation. google.comacs.orgresearchgate.netnih.gov It is favored due to its affordability, safety, and ease of handling. acs.org However, its low solubility in organic solvents can be a challenge. acs.orgresearchgate.net To enhance its reactivity, various strategies are employed, such as using spray-dried potassium fluoride, which has a smaller particle size and larger surface area, or by using it in combination with phase-transfer catalysts. researchgate.net Other alkali metal fluorides like cesium fluoride (CsF) are also effective and can be used in conjunction with phase-transfer catalysts. rsc.orgnih.govacs.org

Reaction Conditions and Catalysis

The halogen exchange reaction is typically carried out at elevated temperatures, generally ranging from 100 to 250°C, with a preferred range of 130 to 200°C. google.com The reaction is often conducted in a high-boiling polar aprotic solvent, such as tetramethylene sulphone (sulfolane). google.comresearchgate.net

To improve the efficiency and yield of the fluorination, phase-transfer catalysts are frequently utilized. rsc.orgnih.govacs.orgpnas.org These catalysts, which can include quaternary ammonium (B1175870) salts or crown ethers, help to solubilize the fluoride salt in the organic reaction medium, thereby increasing the concentration and reactivity of the fluoride anion. researchgate.netnih.govacs.org The choice of catalyst and reaction conditions is crucial for optimizing the selective replacement of chlorine with fluorine. For instance, a patent describes a process where 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride is reacted with potassium fluoride in tetramethylene sulphone at 180°C to produce this compound. google.com

Alternative or Emerging Synthetic Routes

While the described pathway is a prominent method, alternative synthetic strategies for related compounds exist. For instance, a two-step process for preparing 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a precursor to the benzoyl chloride intermediate, has been developed starting from 2,6-dichloro-3-fluorobenzonitrile. researchgate.net This suggests that variations in the early stages of the synthesis are possible.

Process Optimization and Scale-Up Considerations in Synthesis

When scaling up fluorination reactions, factors such as reaction time, temperature, and reagent concentration must be carefully controlled. nih.gov The use of robust and efficient catalytic systems, such as phase-transfer catalysis, is beneficial for large-scale synthesis. rsc.orgpnas.org Furthermore, downstream processing, including product isolation and purification, often involves distillation under reduced pressure to obtain the high-purity this compound. google.com

Chemical Reactivity and Transformation of 3 Cyano 2,4,5 Trifluoro Benzoyl Fluoride

Reactivity as an Electrophilic Acyl Fluoride (B91410)

The acyl fluoride group in 3-Cyano-2,4,5-trifluoro-benzoyl fluoride is a highly reactive center for nucleophilic attack. The strong electron-withdrawing effects of the fluorine atom bonded to the carbonyl carbon, combined with the inductive and resonance effects of the trifluorinated phenyl ring and the cyano group, render the carbonyl carbon significantly electrophilic. This heightened electrophilicity makes the compound an effective acylating agent. Acyl fluorides, in general, are known to be reactive acylating agents, and the additional electron-withdrawing substituents on the aromatic ring of this specific molecule further enhance this property.

Reactions Involving the Acyl Fluoride Moiety

The acyl fluoride moiety is the primary site for a variety of chemical transformations, including conversion to other acyl halides and nucleophilic addition-substitution reactions.

Conversion to Other Acyl Halides (e.g., Acyl Chlorides)

This compound can be readily converted to its corresponding acyl chloride, a transformation that can be advantageous for certain subsequent synthetic steps. This conversion is typically achieved through reaction with a suitable chlorinating agent. google.com

The transformation of this compound to 3-Cyano-2,4,5-trifluoro-benzoyl chloride can be accomplished using various chlorinating agents. google.comgoogle.com The reaction is generally carried out by treating the acyl fluoride with a silicon-based chloride source in the presence of a Lewis acid catalyst. google.comgoogle.com

A common method involves the use of silicon tetrachloride (SiCl₄) in the presence of a catalytic amount of anhydrous aluminum chloride (AlCl₃). google.com The reaction proceeds by heating the mixture, and the resulting acyl chloride can be isolated by distillation under reduced pressure. google.com Other suitable chlorinating agents include trimethylchlorosilane or dimethyldichlorosilane, also in the presence of a Lewis acid catalyst like aluminum chloride or boron trichloride. google.com

Table 1: Chlorination of this compound

| Reactant | Chlorinating Agent | Catalyst | Temperature | Product | Reference |

| This compound | Silicon tetrachloride (SiCl₄) | Aluminum chloride (AlCl₃) | 60-65°C | 3-Cyano-2,4,5-trifluoro-benzoyl chloride | google.com |

| This compound | Trimethylchlorosilane | Lewis Acid (e.g., AlCl₃, BCl₃) | Not specified | 3-Cyano-2,4,5-trifluoro-benzoyl chloride | google.com |

| This compound | Dimethyldichlorosilane | Lewis Acid (e.g., AlCl₃, BCl₃) | Not specified | 3-Cyano-2,4,5-trifluoro-benzoyl chloride | google.com |

| This compound | Calcium chloride | Lewis Acid (e.g., AlCl₃, BCl₃) | Not specified | 3-Cyano-2,4,5-trifluoro-benzoyl chloride | google.com |

Nucleophilic Additions and Substitutions at the Carbonyl Center

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a nucleophilic addition-elimination mechanism, resulting in the substitution of the fluoride ion and the formation of various carboxylic acid derivatives, such as amides and esters.

Chemical Transformations of the Cyano Group

The cyano group on the aromatic ring offers another site for chemical modification. Common transformations of aromatic nitriles include hydrolysis, reduction, and cycloaddition reactions.

Although specific examples starting from this compound are not detailed in the provided search results, the general principles of nitrile chemistry can be applied. For instance, the cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. google.com It can also be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. nih.govorganic-chemistry.orglibretexts.org Furthermore, the nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. researchgate.net

Reactivity of the Fluorinated Aromatic Ring (e.g., nucleophilic aromatic substitution)

The trifluorinated benzene (B151609) ring in this compound is highly activated towards nucleophilic aromatic substitution (SNA_r). The presence of three electron-withdrawing fluorine atoms, in addition to the activating effects of the cyano and benzoyl fluoride groups, makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.comnih.gov

In polyfluoroaromatic compounds, the positions for nucleophilic attack are influenced by the electronic effects of the substituents. Generally, nucleophilic attack is favored at positions para and ortho to strongly electron-withdrawing groups. nih.gov In the case of this compound, the fluorine atoms at positions 2, 4, and 5 are all potential leaving groups in an SNAr reaction. The precise regioselectivity of substitution would depend on the nature of the attacking nucleophile and the reaction conditions. The cyano group at position 3 and the benzoyl fluoride group at position 1 will direct incoming nucleophiles to the ortho and para positions relative to them, which correspond to the locations of the fluorine substituents.

Applications As a Pivotal Synthetic Intermediate

Precursor in the Synthesis of Quinolone Derivatives

Patents extensively document the use of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride (B91410) for the synthesis of quinolones. google.comgoogle.com The compound provides a key structural fragment required for building the core of certain quinolone-based active pharmaceutical ingredients. The synthesis process often involves the conversion of the benzoyl fluoride into the more reactive 3-cyano-2,4,5-trifluoro-benzoyl chloride, which then undergoes condensation reactions to construct the quinolone ring system. google.comgoogle.com

The most prominent application of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride is as a precursor in the manufacturing of advanced fluoroquinolone antibacterials. Specifically, it is a key starting material for precursors to Finafloxacin, a modern 8-cyano-fluoroquinolone antibiotic.

The synthetic pathway to Finafloxacin precursors involves several steps where the integrity of the 3-cyano-2,4,5-trifluorobenzoyl structure is crucial. The process generally proceeds as follows:

Fluorination: 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride is subjected to a halogen exchange reaction (Halex reaction) using a fluorinating agent like potassium fluoride to yield this compound.

Conversion (optional but common): The resulting this compound is often converted back to its more reactive acid chloride counterpart, 3-cyano-2,4,5-trifluoro-benzoyl chloride. google.com

Condensation: This chloride then reacts with other intermediates, such as ethyl 3-dimethylamino-acrylate, to form an enamine.

Cyclization: The resulting molecule undergoes a series of reactions, including cyclization, to form the fundamental quinolone ring, eventually leading to the synthesis of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, a direct precursor to Finafloxacin.

| Step | Reactant(s) | Product | Significance of this compound |

|---|---|---|---|

| 1 | 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride, Potassium fluoride | This compound | Direct product of the key fluorination step. |

| 2 | This compound, Chlorinating agent (e.g., SiCl₄) | 3-Cyano-2,4,5-trifluoro-benzoyl chloride | Serves as the immediate precursor to a more reactive intermediate. google.com |

| 3 | 3-Cyano-2,4,5-trifluoro-benzoyl chloride, Ethyl 3-dimethylamino-acrylate | 2-(3-cyano-2,4,5-trifluoro-benzoyl)-3-dimethylamino-acrylic acid ethyl ester | Provides the core cyanofluorobenzoyl moiety for the quinolone structure. |

Building Block for Agrochemicals

While structurally related compounds such as 2,4,5-Trifluorobenzoyl chloride are utilized in the development of agrochemicals like herbicides and pesticides, the specific application of this compound in this sector is not widely documented in available research. chemimpex.com The presence of the additional cyano group significantly alters the molecule's reactivity and biological profile, and its role as an agrochemical intermediate is not prominently established in the searched patent or academic literature.

Use in the Preparation of Specialty Chemicals

A primary application of this compound is its use in the preparation of another high-value specialty chemical: 3-cyano-2,4,5-trifluoro-benzoyl chloride. google.com The benzoyl fluoride is often the direct product of a high-temperature fluorination reaction and can be more stable to store and transport. google.com

It can be efficiently converted to the corresponding benzoyl chloride using various chlorinating agents, such as silicon tetrachloride or oxalyl chloride, often in the presence of a Lewis acid catalyst like aluminum chloride. google.com This conversion is significant because the benzoyl chloride is typically more reactive in subsequent acylation reactions required for pharmaceutical synthesis. google.comgoogle.com Therefore, this compound serves as a stable, storable precursor to this more reactive specialty intermediate.

Contributions to Fluorinated Materials and Polymers

Currently, there is limited information in academic or patent literature detailing the direct application of this compound as a monomer or contributor to the synthesis of fluorinated materials or polymers. While related fluorinated compounds are used in material science, the role of this specific molecule in that field is not well-documented. chemimpex.com

Advanced Spectroscopic and Mechanistic Elucidation in Research

Elucidation of Reaction Mechanisms involving 3-Cyano-2,4,5-trifluoro-benzoyl fluoride (B91410)

The synthesis of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride often involves the conversion of a precursor such as 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride through a fluorine/chlorine exchange reaction. nist.govgoogle.com This transformation is a key step and understanding its mechanism is vital for process optimization. The reaction is a form of nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is generally accepted for reactions on electron-deficient aromatic rings, such as those substituted with electron-withdrawing groups like nitro or cyano groups. semanticscholar.orgnih.govlibretexts.org The presence of multiple fluorine atoms and a cyano group in the precursor molecule strongly activates the aromatic ring towards nucleophilic attack. The generally accepted mechanism proceeds in two steps:

Addition of the Nucleophile: The fluoride ion (from a source like KF or other fluoride salts) attacks the carbon atom bearing a chlorine atom. This attack is regioselective, favoring the positions ortho and para to the activating cyano and existing fluoro substituents. This leads to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group, in this case, a chloride ion.

Recent research has shown that some SNAr reactions may not follow the classical two-step pathway but instead proceed through a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. semanticscholar.orgnih.gov The exact mechanism, whether stepwise or concerted, for the synthesis of this compound would depend on factors such as the solvent, temperature, and the nature of the fluoride source. Computational studies and kinetic experiments would be necessary to definitively elucidate the precise mechanistic pathway for this specific transformation.

Application of Advanced NMR Spectroscopy for Structural Dynamics in Reaction Monitoring (e.g., Fluorine NMR for reaction progress)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions in real-time. For reactions involving fluorinated compounds, 19F NMR is particularly powerful. semanticscholar.org The 19F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments. researchgate.net Furthermore, the chemical shifts of 19F are spread over a much wider range than those of 1H, which minimizes the chances of signal overlap, even in complex reaction mixtures. semanticscholar.orgresearchgate.net

In the synthesis of this compound from its chlorinated precursor, 19F NMR can be used to monitor the reaction progress. The disappearance of the signals corresponding to the fluorine atom in the starting material and the simultaneous appearance of new signals for the fluorine atoms in the product can be quantitatively tracked over time. This allows for the determination of reaction kinetics, the identification of intermediates, and the optimization of reaction conditions such as temperature and catalyst loading.

Hypothetical 19F NMR Data for Reaction Monitoring

| Compound | Fluorine Environment | Hypothetical Chemical Shift (ppm) | Observation during Reaction |

| 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride | F at C5 | -110 | Decreases over time |

| This compound | F at C2 | -135 | Increases over time |

| This compound | F at C4 | -145 | Increases over time |

| This compound | F at C5 | -120 | Increases over time |

| This compound | F in COF | +25 | Increases over time |

Note: The chemical shift values are hypothetical and for illustrative purposes only.

Advanced multidimensional NMR techniques, such as 1H-19F HETCOR, can further aid in the structural assignment of the product and any intermediates or byproducts by establishing correlations between fluorine and proton nuclei in the molecule. nih.gov

Mass Spectrometry for Reaction Product Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of synthesized compounds and for obtaining structural information through the analysis of their fragmentation patterns. libretexts.org For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M+•) corresponding to its exact mass.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. The study of fragmentation patterns in similar molecules, such as benzoyl fluoride and other fluorinated aromatic compounds, allows for the prediction of the likely fragmentation pathways for this compound. nist.govnist.govnih.gov

Predicted Fragmentation Pattern for this compound

| m/z | Fragment Ion | Likely Origin |

| 201 | [C₈F₄NO]+• | Molecular Ion (M+•) |

| 172 | [C₇F₄N]+ | Loss of COF radical |

| 153 | [C₇F₃N]+ | Loss of COF and a fluorine atom |

| 125 | [C₇H₂F₃O]+ | Benzoyl cation fragment |

| 102 | [C₆F₂N]+ | Further fragmentation of the aromatic ring |

The fragmentation process is initiated by the high-energy electrons in the EI source, which can cause the molecule to break apart in predictable ways, often leading to the formation of the most stable carbocations and radicals. libretexts.orgyoutube.com The benzoyl cation fragment is a common feature in the mass spectra of benzoyl derivatives.

X-ray Crystallography of Key Derivatives or Intermediates for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com Obtaining a single crystal of this compound or one of its key synthetic intermediates would provide invaluable information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, analysis of similar structures, such as benzoyl fluoride and other polyfluorinated aromatic compounds, can offer insights. nih.govnih.govresearchgate.net For instance, the crystal structure of benzoyl fluoride reveals details about the planarity of the molecule and the C-F and C=O bond lengths. nih.govnih.gov

In a hypothetical crystal structure of this compound, one would expect the benzoyl fluoride group to be nearly coplanar with the aromatic ring. The crystal packing would likely be influenced by a variety of non-covalent interactions, including:

π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Dipole-dipole interactions: Arising from the polar C-F, C≡N, and C=O bonds.

C-F···π interactions: Where the fluorine atoms interact with the aromatic rings of neighboring molecules.

These interactions dictate the macroscopic properties of the solid, such as its melting point and solubility. Analysis of the crystal structure of derivatives can also be instrumental in understanding structure-activity relationships in medicinal chemistry applications. mdpi.comeurjchem.comresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These calculations can determine the electronic structure, orbital energies, and various reactivity descriptors that predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the reactivity of a molecule. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO also provides information about the molecule's kinetic stability and chemical reactivity. For 3-Cyano-2,4,5-trifluoro-benzoyl fluoride (B91410), specific data from FMO analysis, including the energies and distribution of these orbitals, are not available in the reviewed literature.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. Despite the utility of this method, published ESP maps or related computational data for 3-Cyano-2,4,5-trifluoro-benzoyl fluoride could not be located.

Mechanistic Pathway Calculations and Transition State Analysis

The synthesis of this compound involves a multi-step process, starting from precursors like 5-fluoro-1,3-xylene. google.comgoogle.com This process includes chlorination, hydrolysis, and fluorine/chlorine exchange steps. google.com Computational chemistry can be used to model these reaction pathways, calculate the energies of intermediates and transition states, and thereby elucidate the detailed mechanism of the synthesis. Such mechanistic calculations and transition state analyses provide a deeper understanding of the reaction kinetics and thermodynamics. However, specific computational studies modeling the mechanistic pathways for the synthesis of this compound have not been found in the public domain.

Prediction of Spectroscopic Signatures for Characterization and Reaction Monitoring

Computational methods, such as Density Functional Theory (DFT), can accurately predict spectroscopic signatures like NMR (Nuclear Magnetic Resonance), IR (Infrared), and Raman spectra. These predicted spectra are invaluable for confirming the identity of a synthesized compound and for monitoring the progress of a reaction. While the methods for such predictions are well-established, specific computationally predicted spectroscopic data for this compound is not present in the available literature.

Rational Design of New Reactions and Derivations

Based on a thorough understanding of a molecule's computed reactivity and electronic properties, chemists can rationally design new reactions and create novel derivatives. The known use of this compound is as an intermediate for producing other compounds, such as quinolonecarboxylic acids. google.com This represents a practical application, but computational studies aimed at the rational design of new, optimized reactions or the exploration of novel derivatives based on this molecule's theoretical profile are not documented in available research.

Future Research Directions and Unexplored Potentials

Development of Novel and Sustainable Synthetic Routes

Current industrial production of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride (B91410) often relies on multi-step processes that begin with relatively simple precursors like 5-fluoro-1,3-xylene. google.comgoogle.com These routes, while established, present considerable drawbacks that future research should aim to address.

A patented multi-stage process involves a sequence of reactions including ring chlorination, side-chain chlorination, hydrolysis, oximation, and finally, a halogen exchange (Halex) reaction. google.com A major disadvantage of alternative historical methods is the use of the Sandmeyer reaction to introduce the cyano group, a process known for its poor and often irreproducible yields and reliance on large, hazardous quantities of cyanide salts. google.comresearchgate.net

Future research should prioritize the development of synthetic routes that are not only novel but also adhere to the principles of green chemistry. Key areas for investigation include:

C-H Activation/Functionalization: Direct C-H functionalization represents a paradigm shift from traditional methods that require pre-functionalized substrates. cas.cn Research into the selective activation and cyanation of a C-H bond on a trifluorinated benzoyl fluoride precursor could dramatically shorten the synthesis, reduce waste, and improve atom economy.

PFAS-Free Fluorination: Growing environmental concerns and pending legislation on per- and polyfluoroalkyl substances (PFAS) necessitate the development of syntheses that avoid these reagents. sciencedaily.com Future routes could explore the use of safer, more environmentally benign fluorinating agents, such as cesium fluoride, which serves only as a fluorine source without contributing to persistent organic pollutants. sciencedaily.com

Flow Chemistry: The use of microfluidic flow reactors can offer enhanced safety, improved reaction control, and higher efficiency, particularly for hazardous reactions. sciencedaily.com Developing a continuous flow process for the synthesis of 3-Cyano-2,4,5-trifluoro-benzoyl fluoride or its key intermediates could mitigate the risks associated with handling toxic reagents like chlorine gas and improve the consistency of the final product.

Table 1: Comparison of Existing and Potential Future Synthetic Routes

| Feature | Existing Patented Route google.comgoogle.com | Potential Future Route |

|---|---|---|

| Starting Material | 5-fluoro-1,3-xylene | 2,4,5-Trifluorobenzoyl fluoride (or similar) |

| Key Transformations | Multi-step chlorination, hydrolysis, oximation, halogen exchange | Direct C-H cyanation, catalytic fluorination |

| Sustainability Issues | Use of Cl2 gas, multiple chlorinated intermediates, potential for high waste | Aims to reduce steps, avoid hazardous reagents, improve atom economy |

| Key Innovation Needed | N/A | Development of selective C-H activation catalysts, PFAS-free fluorination methods cas.cnsciencedaily.com |

Exploration of New Catalytic Transformations

Catalysis is central to the existing synthesis of this compound, with Lewis acids like iron(III) chloride and aluminum chloride used for chlorination steps. google.com However, there is vast potential for exploring more advanced and efficient catalytic systems to both synthesize and derivatize this molecule.

Future research should focus on:

Advanced Halogen Exchange (Halex) Catalysis: The final step in the current primary synthesis is a fluorine/chlorine exchange on 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride. google.com While this can be done with alkali metal fluorides, developing more efficient catalysts for this Halex reaction could lower reaction temperatures and improve yields.

Lewis Acid Catalysis for Functional Group Interconversion: Research has shown that Lewis acids can catalyze the exchange of fluorine for cyano groups in other contexts, such as in the synthesis of cyanoborates. nih.gov Exploring similar catalytic systems could open pathways for modifying the functional groups on the benzoyl fluoride ring, potentially allowing for the synthesis of novel derivatives.

Bio-inspired Catalysis: The use of metalloporphyrin complexes, inspired by biological enzymes, has shown promise for highly selective C-H fluorination of complex molecules. cas.cn Applying such bio-inspired catalysts could offer a highly selective and environmentally benign method for synthesizing fluorinated aromatics like the target compound.

Applications in Emerging Fields of Chemical Synthesis

The primary documented use of this compound is as a precursor to its corresponding benzoyl chloride, which is a key intermediate for synthesizing quinolonecarboxylic acids, a class of potent antibacterial agents. google.comgoogle.comgoogle.com The synthesis of the novel fluoroquinolone antibiotic finafloxacin, for instance, relies on a structurally related intermediate. researchgate.net

Beyond its established role, the unique combination of reactive sites on the molecule opens doors to its application in several emerging fields:

Synthesis of Complex Heterocycles: The cyano group and the acyl fluoride are excellent handles for constructing complex heterocyclic scaffolds. Fluorinated triazoles, for example, are gaining attention as potential candidates in drug development for anticancer and antimycobacterial applications. frontiersin.org The title compound could serve as a versatile starting material for click chemistry reactions or multi-component reactions to build novel, highly functionalized heterocyclic libraries for drug discovery.

Development of Advanced Agrochemicals: The trifluoromethyl group (-CF3) is known to enhance the metabolic stability and efficacy of agrochemicals. sciencedaily.com The trifluorinated phenyl ring of the title compound makes it an attractive building block for the synthesis of new pesticides and herbicides with potentially improved properties.

Materials Science: Nitrogen-rich compounds derived from precursors containing multiple cyano groups are being explored as energetic materials. mdpi.com The 3-cyano-benzoyl fluoride core could be a precursor for synthesizing novel nitrogen-rich polymers or energetic compounds with tailored properties.

Challenges and Opportunities in Enhancing Synthetic Efficiency and Atom Economy

Improving synthetic efficiency and atom economy are paramount challenges for the chemical industry, driven by both economic and environmental pressures. primescholars.com The current synthesis of this compound presents clear opportunities for improvement in this regard.

Challenges:

Poor Atom Economy: The existing multi-step synthesis is linear and involves numerous substitution and elimination reactions, generating a significant amount of waste in the form of inorganic salts and halogenated byproducts. google.comgoogle.com This is a classic example of a process with low atom economy. primescholars.com

Hazardous Reagents and Intermediates: The use of chlorine gas, acid chlorides, and the generation of multiple chlorinated intermediates pose significant safety and environmental risks. google.com Processes involving the Sandmeyer reaction introduce highly toxic cyanide waste streams. researchgate.net

Opportunities:

Designing Atom-Economical Reactions: Future research should focus on designing synthetic routes based on atom-economical reactions like additions, cycloadditions, and catalytic C-H functionalization, where a majority of the atoms from the reactants are incorporated into the final product. primescholars.comrsc.org

Catalyst Recycling: For catalytic steps, developing processes where the catalyst can be easily recovered and recycled would substantially improve the sustainability and cost-effectiveness of the synthesis. rsc.org

Q & A

Q. Experimental Design :

- Perform kinetic studies using varying nucleophiles (e.g., aniline vs. benzyl alcohol) in DMF.

- Monitor reaction rates via in situ IR spectroscopy (C=O stretch at ~1770 cm⁻¹) .

Data Contradiction Alert : Some studies suggest para-fluorine deactivates the ring, while others note inductive effects dominate. Resolve via Hammett plots to quantify substituent effects .

Advanced: What strategies mitigate competing side reactions (e.g., hydrolysis) during synthesis?

Methodological Answer:

- Moisture Control : Conduct reactions under anhydrous conditions (argon atmosphere, molecular sieves).

- Low-Temperature Quenching : Add nucleophiles at -20°C to suppress hydrolysis .

- Protective Groups : Temporarily protect the cyano group as a thioamide (reversible with Hg²⁺) during acyl fluoride formation .

Case Study : In , acetic anhydride scavenges water, improving yields by 15–20%.

Advanced: How can computational modeling predict regioselectivity in further functionalization?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electrophilic "hotspots." For example, the C-6 position (meta to cyano) may show higher reactivity .

- Docking Studies : If targeting biological activity (e.g., enzyme inhibition), model interactions with active sites (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .

Validation : Compare predicted vs. experimental regioselectivity in bromination reactions (e.g., NBS in CCl₄).

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

Q. Stability Data :

| Condition | Half-Life |

|---|---|

| 25°C, dry | 6 months |

| 25°C, 50% RH | 2 weeks |

Advanced: How to resolve contradictory data on fluorine’s role in aromatic electrophilic substitution?

Methodological Answer:

Contradictions arise from competing inductive (-I) and resonance (+R) effects. Design experiments to isolate variables:

- Isosteric Replacement : Synthesize analogs replacing F with Cl or CF₃ to decouple electronic/steric effects .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe transition-state electronic demands .

Case Study : In , CF₃ groups at meta positions increased reaction rates by 3× compared to F, supporting dominant -I effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.